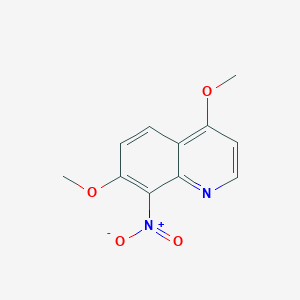
Osmium;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium and tungsten are two transition metals known for their remarkable physical and chemical properties. Osmium is a dense, hard, blue-gray metal, while tungsten is known for its high melting point and tensile strength. When combined, these metals form a compound that exhibits unique characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of osmium-tungsten compounds typically involves solid-liquid mixing methods. Submicron tungsten-osmium mixed powders can be prepared by combining the metals in specific atomic ratios and subjecting them to high-temperature conditions . This process ensures a homogeneous mixture of the two metals, resulting in a compound with enhanced properties.
Industrial Production Methods
Industrial production of osmium-tungsten compounds often involves powder metallurgy techniques. This method includes the mixing of powdered forms of osmium and tungsten, followed by compaction and sintering at high temperatures. The resulting product is a dense, durable material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Osmium-tungsten compounds undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the reagents used.
Common Reagents and Conditions
Oxidation: Osmium reacts with oxygen to form osmium tetroxide, a highly volatile and toxic compound. Tungsten can also form oxides under high-temperature conditions.
Reduction: Both osmium and tungsten can be reduced using hydrogen gas, resulting in the formation of their respective metals.
Major Products Formed
The major products formed from these reactions include osmium tetroxide, tungsten oxides, and various halides. These compounds exhibit unique properties that make them valuable in different applications.
Scientific Research Applications
Osmium-tungsten compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of osmium-tungsten compounds varies depending on their application. In biological systems, osmium-based compounds exert their effects through hydrolysis and binding with nucleic acids, leading to cytotoxicity in cancer cells . In industrial applications, the high density and hardness of these compounds provide enhanced durability and resistance to wear.
Comparison with Similar Compounds
Similar Compounds
- Ruthenium-tungsten compounds
- Iridium-tungsten compounds
- Platinum-tungsten compounds
Uniqueness
Osmium-tungsten compounds are unique due to their combination of high density, hardness, and resistance to wear. Osmium is denser and harder than tungsten, while tungsten is more ductile and malleable . This combination results in a compound that is both durable and versatile, suitable for a wide range of applications.
Conclusion
Osmium-tungsten compounds are valuable materials with unique properties that make them suitable for various scientific and industrial applications. Their preparation methods, chemical reactions, and mechanisms of action contribute to their versatility and effectiveness in different fields.
Properties
CAS No. |
106769-71-5 |
|---|---|
Molecular Formula |
OsW |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
osmium;tungsten |
InChI |
InChI=1S/Os.W |
InChI Key |
YXIFBDPASYPBNG-UHFFFAOYSA-N |
Canonical SMILES |
[W].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


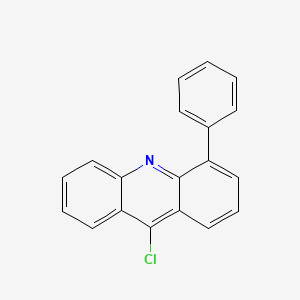
![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
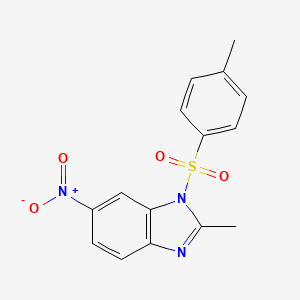
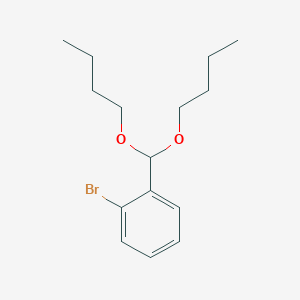
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
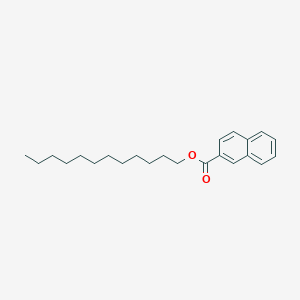
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

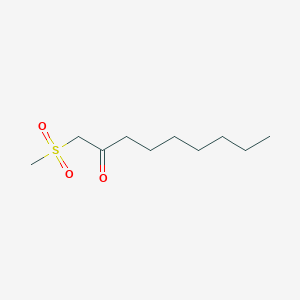
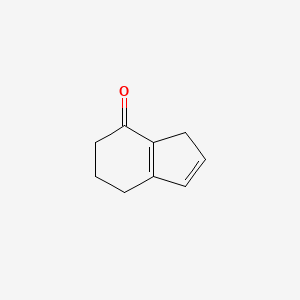
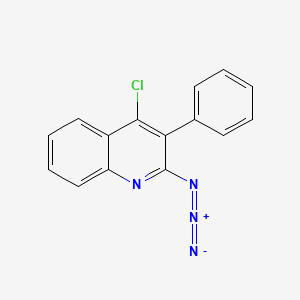
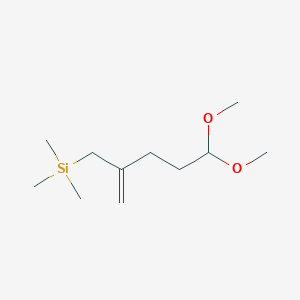
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
